molecular formula C9H9BClF3KNO B1408126 Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate CAS No. 1705578-12-6

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Cat. No.: B1408126
CAS No.: 1705578-12-6
M. Wt: 289.53 g/mol
InChI Key: VYTBQSKVVKRHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions catalyzed by metals such as copper, rhodium, nickel, or palladium .

Biochemical Analysis

Biochemical Properties

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate plays a significant role in biochemical reactions due to its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s stability in air and moisture makes it a reliable reagent in these reactions . The interactions primarily involve the formation of transient complexes with metal catalysts, which then facilitate the transfer of the organic group to the target molecule .

Cellular Effects

This compound influences various cellular processes, particularly those involving cell signaling pathways and gene expression. The compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites . Its impact on cell function includes modulation of signaling pathways that regulate cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a nucleophilic partner in cross-coupling reactions. The compound forms transient complexes with metal catalysts, which then facilitate the transfer of the organic group to the target molecule . This process can lead to enzyme inhibition or activation, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability in air and moisture, which allows it to maintain its reactivity over extended periods . Long-term studies are necessary to fully understand its degradation products and their potential effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate normal biochemical reactions without significant adverse effects. At higher doses, it could potentially lead to toxic effects, including enzyme inhibition and disruption of metabolic pathways . Detailed studies are required to establish the threshold levels and safe dosage ranges for this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbon-carbon bond formation. It interacts with enzymes and cofactors that facilitate these reactions, potentially altering metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and organic synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its intracellular dynamics .

Preparation Methods

The preparation of potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of potassium fluoride with the corresponding boronic acid or boronate ester. This method is known for its simplicity, safety, and scalability, providing good to excellent yields of analytically pure products . Industrial production methods often involve crystallization techniques to purify the compound, which is beneficial for large-scale production .

Chemical Reactions Analysis

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidative conditions for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions are nitroarene and aniline derivatives .

Scientific Research Applications

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility in various chemical reactions. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound in its specific applications and stability.

Properties

IUPAC Name

potassium;[3-(4-chloroanilino)-3-oxopropyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTBQSKVVKRHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.